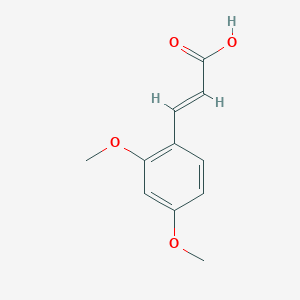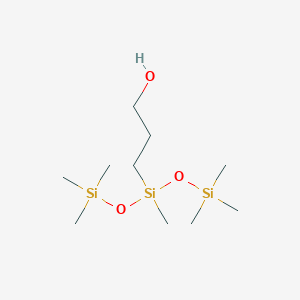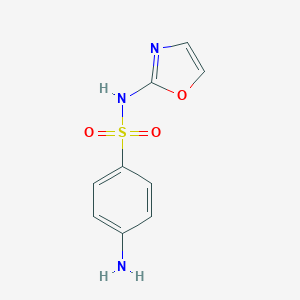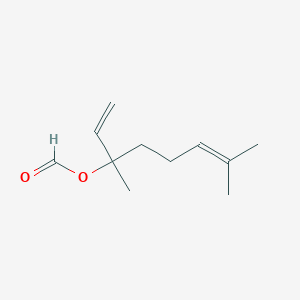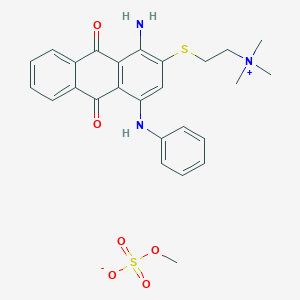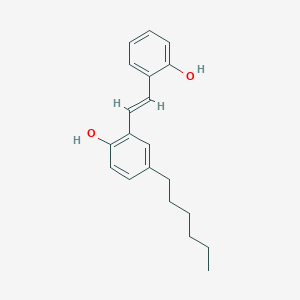
trans-5-Hexyl-2,2'-stilbenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-5-Hexyl-2,2'-stilbenediol, also known as HSB, is a synthetic compound that belongs to the stilbene family. It has been found to have potential applications in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of trans-5-Hexyl-2,2'-stilbenediol is not fully understood. However, studies have suggested that trans-5-Hexyl-2,2'-stilbenediol exerts its effects by modulating various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. trans-5-Hexyl-2,2'-stilbenediol has also been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression.
Effets Biochimiques Et Physiologiques
Trans-5-Hexyl-2,2'-stilbenediol has been found to have various biochemical and physiological effects. Studies have shown that trans-5-Hexyl-2,2'-stilbenediol induces cell cycle arrest and apoptosis in cancer cells. In addition, trans-5-Hexyl-2,2'-stilbenediol has been found to inhibit the migration and invasion of cancer cells. trans-5-Hexyl-2,2'-stilbenediol has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Trans-5-Hexyl-2,2'-stilbenediol has several advantages as a research tool. It is easy to synthesize and has a high purity. It is also stable under physiological conditions and has low toxicity. However, trans-5-Hexyl-2,2'-stilbenediol has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. In addition, trans-5-Hexyl-2,2'-stilbenediol has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.
Orientations Futures
There are several future directions for research on trans-5-Hexyl-2,2'-stilbenediol. One direction is to investigate the potential of trans-5-Hexyl-2,2'-stilbenediol as a drug candidate for the treatment of cancer and Alzheimer's disease. Another direction is to study the mechanism of action of trans-5-Hexyl-2,2'-stilbenediol in more detail, particularly its effects on gene expression. In addition, future research could focus on developing new methods for synthesizing trans-5-Hexyl-2,2'-stilbenediol and improving its solubility in water.
Méthodes De Synthèse
Trans-5-Hexyl-2,2'-stilbenediol can be synthesized through a multi-step reaction process. The first step involves the condensation of 5-bromo-2-hexanone with benzaldehyde to form 5-bromo-2-(phenylmethylene) hexan-1-one. The second step involves the reduction of the carbonyl group in the intermediate product using sodium borohydride to form trans-5-hexyl-2,2'-stilbenediol.
Applications De Recherche Scientifique
Trans-5-Hexyl-2,2'-stilbenediol has been found to have potential applications in scientific research, particularly in the fields of cancer research and drug discovery. Studies have shown that trans-5-Hexyl-2,2'-stilbenediol exhibits anticancer activity by inducing apoptosis and inhibiting proliferation in various cancer cell lines. In addition, trans-5-Hexyl-2,2'-stilbenediol has been found to have potential as a drug candidate for the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
18221-53-9 |
|---|---|
Nom du produit |
trans-5-Hexyl-2,2'-stilbenediol |
Formule moléculaire |
C20H24O2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
4-hexyl-2-[(E)-2-(2-hydroxyphenyl)ethenyl]phenol |
InChI |
InChI=1S/C20H24O2/c1-2-3-4-5-8-16-11-14-20(22)18(15-16)13-12-17-9-6-7-10-19(17)21/h6-7,9-15,21-22H,2-5,8H2,1H3/b13-12+ |
Clé InChI |
WFQYFNUMTUOTGC-OUKQBFOZSA-N |
SMILES isomérique |
CCCCCCC1=CC(=C(C=C1)O)/C=C/C2=CC=CC=C2O |
SMILES |
CCCCCCC1=CC(=C(C=C1)O)C=CC2=CC=CC=C2O |
SMILES canonique |
CCCCCCC1=CC(=C(C=C1)O)C=CC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



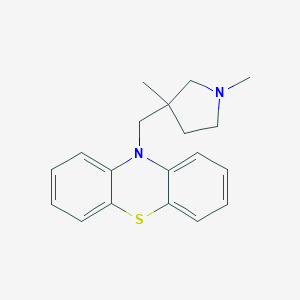
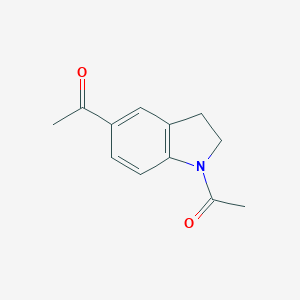
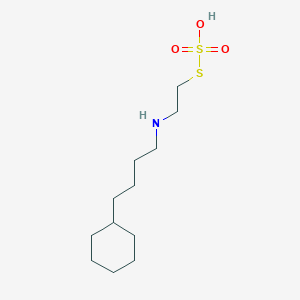
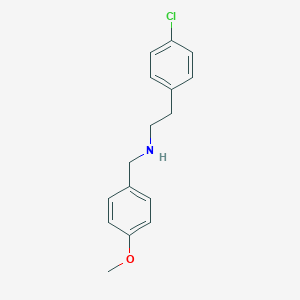
![2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene](/img/structure/B94154.png)
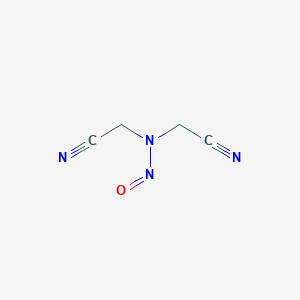
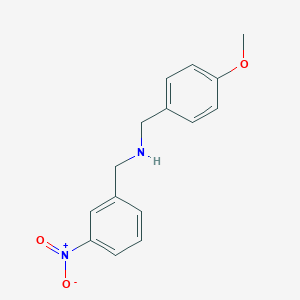
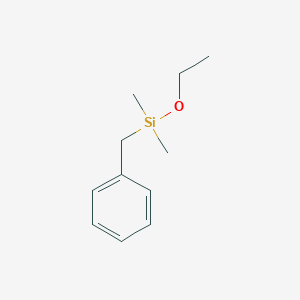
![Methyl 4-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B94163.png)
